molecular formula C10H8INO2 B1615916 1-(4-Iodophenyl)pyrrolidine-2,5-dione CAS No. 94590-85-9

1-(4-Iodophenyl)pyrrolidine-2,5-dione

Cat. No. B1615916
CAS RN: 94590-85-9
M. Wt: 301.08 g/mol
InChI Key: SZKOTYZMRQZKRV-UHFFFAOYSA-N
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Description

“1-(4-Iodophenyl)pyrrolidine-2,5-dione” is a compound that belongs to the class of organic compounds known as pyrrolidines . It’s a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is also known by its CAS No. 94590-85-9.


Molecular Structure Analysis

The five-membered pyrrolidine ring in “1-(4-Iodophenyl)pyrrolidine-2,5-dione” is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and provides increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Derivatives

1-(4-Iodophenyl)pyrrolidine-2,5-dione has been utilized in the synthesis of various derivatives. Bakhat Ali et al. (2015) achieved the synthesis of 4-substituted derivatives through addition reactions involving amines and a thiol. These derivatives, containing a terminal acetylene moiety, were further converted to 1,4-triazolyl derivatives, showcasing the compound's versatility in creating functional molecules (Bakhat Ali et al., 2015).

Applications in Corrosion Inhibition

Research by A. Zarrouk et al. (2015) explored the use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors. These derivatives, including a molecule structurally similar to 1-(4-Iodophenyl)pyrrolidine-2,5-dione, demonstrated effective inhibition of carbon steel corrosion in an acidic medium, highlighting potential industrial applications (A. Zarrouk et al., 2015).

One-Pot Synthesis of Amino Acids

M. Cal et al. (2012) reported an efficient one-pot synthesis method for Nα-urethane-protected β- and γ-amino acids using derivatives of 1-(4-Iodophenyl)pyrrolidine-2,5-dione. This method demonstrates the compound's role in simplifying the synthesis of important amino acids (M. Cal et al., 2012).

Anticancer and Anti-inflammatory Studies

Saba Zulfiqar et al. (2021) synthesized 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, a derivative of 1-(4-Iodophenyl)pyrrolidine-2,5-dione, and evaluated its anticancer and anti-inflammatory properties. The study indicated potential applications in developing new anticancer drugs (Saba Zulfiqar et al., 2021).

Conversion to Maleimide

Research by Maocai Yan et al. (2018) involved the conversion of pyrrolidine-2,5-dione to maleimide through tosylation. This study provides insights into the properties of pyrrolidine-2,5-diones and their derivatives, important in organic synthesis and medicinal chemistry (Maocai Yan et al., 2018).

Synthesis of Anticonvulsant Agents

Rybka et al. (2017) conducted a study synthesizing new N-Mannich bases derived from pyrrolidine-2,5-dione, including its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs, for potential anticonvulsant applications. This research highlights the compound's relevance in developing new pharmaceutical agents (Sabina Rybka et al., 2017).

Future Directions

Pyrrolidine derivatives, including “1-(4-Iodophenyl)pyrrolidine-2,5-dione”, continue to be of interest in drug discovery due to their wide range of pharmacological properties . Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and optimizing their physical and chemical properties for improved efficacy and safety .

properties

IUPAC Name

1-(4-iodophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKOTYZMRQZKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295463
Record name 1-(4-iodophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)pyrrolidine-2,5-dione

CAS RN

94590-85-9
Record name NSC102078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102078
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-iodophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-IODOPHENYL)SUCCINIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Ali, A Shamim, SNS Vasconcelos, HA Stefani - Tetrahedron letters, 2015 - Elsevier
The synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives was achieved through an addition reaction between amines and a thiol in the presence of PMDTA as a …
Number of citations: 2 www.sciencedirect.com
D Gairola - Synthesis, 2021 - thieme-connect.com
Friedel–Crafts reaction is widely used for the C–C bond forming reaction to enable the direct connection of electron-rich arenes to electron-deficient olefins with high regioselectivity. …
Number of citations: 1 www.thieme-connect.com
WJS Lockley, NAE Venanzi… - Journal of Labelled …, 2020 - Wiley Online Library
Catalytic dehalogenation of aromatic halides using isotopic hydrogen gas is an important strategy for labelling pharmaceuticals, biochemicals, environmental agents and so forth. To …
CM Marson, RC Melling - The Journal of Organic Chemistry, 2005 - ACS Publications
Asymmetric syntheses of enantiopure trans-3,4-difluoropyrrolidines have been prepared by the introduction of fluorine at both centers in a single operation; asymmetric epoxidations …
Number of citations: 27 pubs.acs.org

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